6-Hydroxynicotinaldehyde

概要

説明

Synthesis Analysis

The synthesis of compounds similar to 6-Hydroxynicotinaldehyde involves strategies like the Vilsmeier-Haack reaction, often employed for the formation of aldehydes from different precursors. For instance, the synthesis of related compounds has been achieved through reactions involving α,β-unsaturated aldehydes and various catalysts to produce derivatives with significant biological activities (Ibrahim et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Hydroxynicotinaldehyde often features intricate hydrogen bonding and molecular geometries that can be elucidated using techniques like X-ray crystallography. These structures are crucial for understanding the compound's reactivity and interaction with other molecules (van Stipdonk et al., 2014).

Chemical Reactions and Properties

Aldehydes like 6-Hydroxynicotinaldehyde participate in various chemical reactions, including the formation of Schiff bases, aldol condensation, and reactions with nucleophiles. Their reactivity is influenced by the presence of functional groups and the molecular structure, which can be studied through synthetic pathways and reaction mechanisms (Gerard-Monnier et al., 1998).

科学的研究の応用

Photolabile Protecting Group for Aldehydes and Ketones

6-Hydroxynicotinaldehyde has been explored as a photoremovable protecting group for aldehydes and ketones. The study by Lu, Fedoryak, Moister, and Dore (2003) demonstrated the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) under simulated physiological conditions to protect aldehydes and ketones. This has implications for controlling the release of these compounds in various environments, potentially providing a mechanism for drug delivery systems or chemical synthesis processes (Lu et al., 2003).

Catalytic Transient Directing Group in Chemical Synthesis

Wu, Chen, Liu, Eastgate, and Yu (2016) explored the use of 2-hydroxynicotinaldehyde as a catalytic transient directing group in the Pd(II)-catalyzed γ-C(sp3)-H arylation of primary amines. The high efficiency of this transient directing group was demonstrated, highlighting its potential for facilitating complex chemical syntheses and expanding the toolbox of chemists for creating novel compounds (Wu et al., 2016).

Analytical Method Development

Research on the analytical determination of aldehydes like 4-hydroxy-2-nonenal in various products has been an area of focus. Zanardi, Jagersma, Ghidini, and Chizzolini (2002) developed a method based on solid-phase extraction and HPLC-MS/MS for determining 4-hydroxy-2-nonenal in pork products. Although not directly about 6-Hydroxynicotinaldehyde, this research falls within the broader scope of analytical chemistry related to aldehydes and their derivatives, showing the importance of accurate, reliable methods for assessing these compounds in various matrices (Zanardi et al., 2002).

Biotechnological Conversion of Tobacco Wastes

Yu, Wang, Li, Liang, Wang, Huang, Xie, and Wang (2017) focused on the biotechnological conversion of nicotine in tobacco wastes to valuable compounds, where 6-hydroxynicotinaldehyde was mentioned as an intermediate. This research is significant for its environmental and economic implications, offering a sustainable method to convert waste into valuable chemicals (Yu et al., 2017).

Fluorescent Bioimaging

He, Yang, Liu, Kong, and Lin (2016) discussed a ratiometric fluorescent formaldehyde probe based on the 6-hydroxy naphthalene chromophore. This research contributes to the development of advanced tools for biological research, allowing for the detection and visualization of molecules like formaldehyde in living organisms (He et al., 2016).

作用機序

Target of Action

The primary target of 6-Hydroxynicotinaldehyde is the enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC) . This enzyme is a flavin-dependent monooxygenase involved in the oxidative degradation of nicotinic acid in several species of aerobic bacteria .

Mode of Action

6-Hydroxynicotinaldehyde interacts with its target, NicC, through a process known as decarboxylative hydroxylation . This process involves the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), with the concomitant oxidation of NADH to NAD+ .

Biochemical Pathways

The action of 6-Hydroxynicotinaldehyde affects the nicotinic acid degradation pathway in aerobic bacteria . This pathway involves several enzymes, with NicC playing a crucial role in an early step. The decarboxylative hydroxylation of 6-HNA to 2,5-DHP is a key reaction in this pathway .

Result of Action

The result of the action of 6-Hydroxynicotinaldehyde is the production of 2,5-dihydroxypyridine (2,5-DHP) from 6-hydroxynicotinic acid (6-HNA) . This reaction also leads to the oxidation of NADH to NAD+, which is a crucial process in cellular metabolism .

Action Environment

The action of 6-Hydroxynicotinaldehyde is influenced by environmental factors such as pH. The activity of the NicC enzyme shows an optimum around pH 8 . .

Safety and Hazards

特性

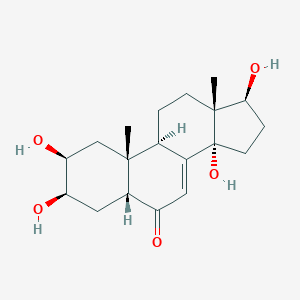

IUPAC Name |

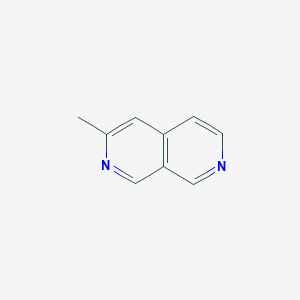

6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMAFTGGYPBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446303 | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxynicotinaldehyde | |

CAS RN |

106984-91-2 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does 6-hydroxynicotinaldehyde interact with the enzyme NicC, and what are the downstream effects of this interaction?

A1: 6-HNAH acts as a competitive inhibitor of NicC, specifically targeting the enzyme's active site where the natural substrate, 6-hydroxynicotinate (6-HNA), would bind. [, ] This competition arises because both molecules share structural similarities, allowing 6-HNAH to occupy the active site and hinder 6-HNA binding and subsequent catalysis. [, ] While 6-HNAH exhibits tight binding to NicC with a KD of 36 ± 2 μM, its inhibitory effect is weak, with a Ki of 8.5 ± 2.4 mM. [] Interestingly, 6-HNAH binding uncouples the formation of hydroperoxyflavin (FADHOOH), a crucial intermediate in NicC's catalytic cycle, leading to the generation of hydrogen peroxide. [] This uncoupling effect distinguishes 6-HNAH from 6-HNA, which does not induce hydrogen peroxide production upon binding to NicC. []

Q2: What insights do kinetic isotope effects provide about the mechanism of NicC and the role of 6-HNAH?

A2: Kinetic isotope effect studies using 6-HNA labeled with 13C at the C-3 position revealed an inverse isotope effect (0.9986 ± 0.0002). [] This finding indicates a change in hybridization at the C-3 position from sp2 to sp3 before decarboxylation, a crucial step in the catalytic mechanism of NicC. [] Although the research primarily focuses on 6-HNA, this mechanistic insight, combined with the observation that 6-HNAH uncouples FADHOOH formation, suggests that 6-HNAH might interfere with the enzyme's catalytic cycle before or during the decarboxylation step. Further research is needed to elucidate the precise mechanistic details of this interaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)